
1H-Benzimidazole, 6-nitro-2-(1,1,2,2-tetrafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole is a heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to an imidazole ring. The compound is also known by other names, including benzimidazole, o-benzimidazole, and azindole . Now, let’s explore the specific derivative .
Preparation Methods
For industrial production, researchers typically optimize existing synthetic routes or develop new ones to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Oxidation: Benzimidazoles can undergo oxidation reactions, leading to the formation of various products.
Substitution: Substituents on the benzimidazole ring can be replaced by other functional groups.
Reduction: Reduction of nitro groups can yield amino derivatives.
Nitration: Nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Substitution: Alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products:: The major products depend on the specific reaction conditions and substituents. For the compound , the nitro group and tetrafluoroethyl group are key features.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new materials and pharmaceuticals.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Investigating its potential as a drug candidate.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this specific compound would require further research. Generally, benzimidazole derivatives can interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its specific combination of substituents, which may contribute to its distinct properties.
Properties
CAS No. |
1309602-52-5 |
|---|---|
Molecular Formula |
C9H5F4N3O2 |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5F4N3O2/c10-7(11)9(12,13)8-14-5-2-1-4(16(17)18)3-6(5)15-8/h1-3,7H,(H,14,15) |
InChI Key |
WQWCQZQPBXWPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
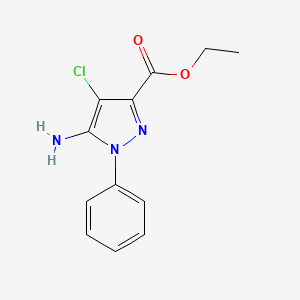
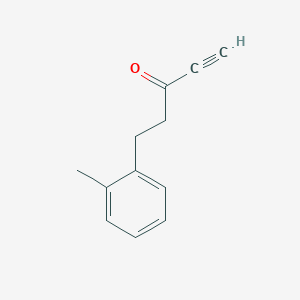
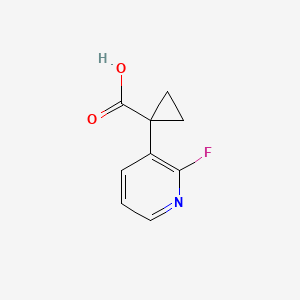
![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)

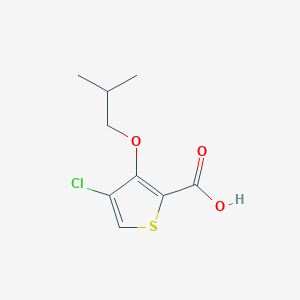
![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
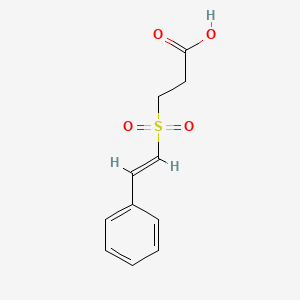
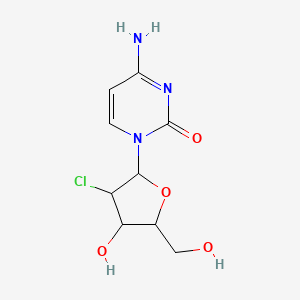
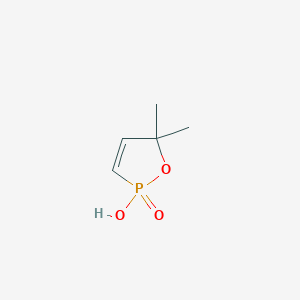
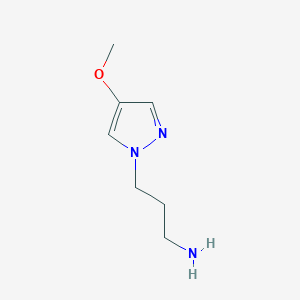
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)
